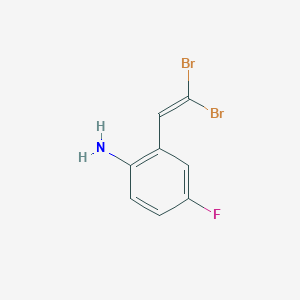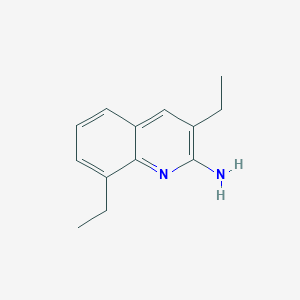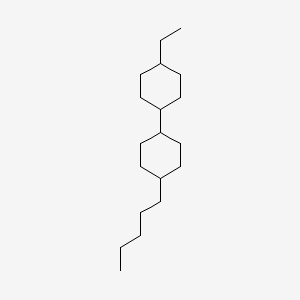
(trans,trans)-4-Ethyl-4'-pentyl-1,1'-bi(cyclohexane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-4’-pentyl-1,1’-bicyclohexane is an organic compound that belongs to the class of bicyclic hydrocarbons It is characterized by two cyclohexane rings connected by a single carbon-carbon bond, with ethyl and pentyl substituents on the rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4’-pentyl-1,1’-bicyclohexane can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst . The reaction conditions typically include mild temperatures and the use of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 4-Ethyl-4’-pentyl-1,1’-bicyclohexane may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-4’-pentyl-1,1’-bicyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the cyclohexane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under UV light.
Major Products
The major products formed from these reactions include various substituted cyclohexanes, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Ethyl-4’-pentyl-1,1’-bicyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of cyclohexane derivatives and their reactivity.
Biology: The compound’s derivatives are investigated for their potential biological activity and interactions with biological molecules.
Medicine: Research explores its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-4’-pentyl-1,1’-bicyclohexane involves its interaction with molecular targets through its hydrophobic and steric properties. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes. Its bicyclic structure allows for unique binding interactions, making it a valuable compound in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
4-Ethyl-4’-(4-pentyl-1-cyclohexen-1-yl)biphenyl: Similar in structure but with a biphenyl core.
Cyclohexene, 4-(4-ethylcyclohexyl)-1-pentyl: Another related compound with a cyclohexene ring.
Uniqueness
4-Ethyl-4’-pentyl-1,1’-bicyclohexane is unique due to its bicyclic structure, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
96624-43-0 |
|---|---|
Fórmula molecular |
C19H36 |
Peso molecular |
264.5 g/mol |
Nombre IUPAC |
1-ethyl-4-(4-pentylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C19H36/c1-3-5-6-7-17-10-14-19(15-11-17)18-12-8-16(4-2)9-13-18/h16-19H,3-15H2,1-2H3 |
Clave InChI |
HKQSPACRMWYANG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCC(CC1)C2CCC(CC2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


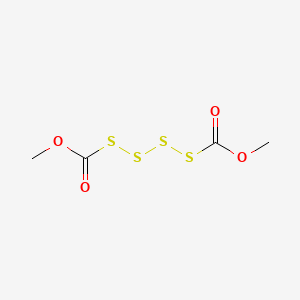
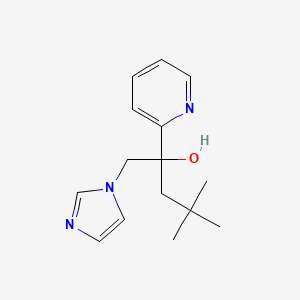
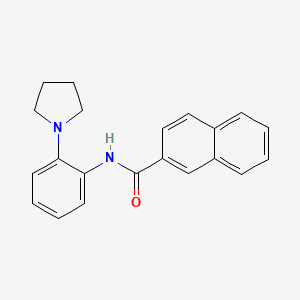
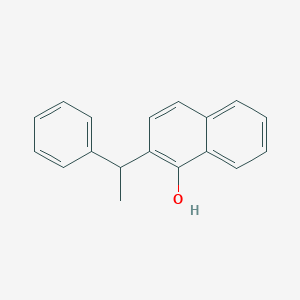
![N-Methyl-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-amine](/img/structure/B14136176.png)
![Ethyl 2,5,7-triphenylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14136184.png)
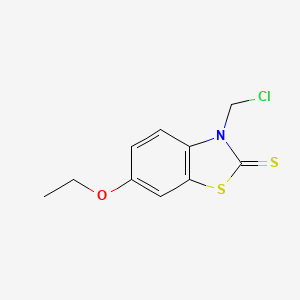
![N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14136193.png)
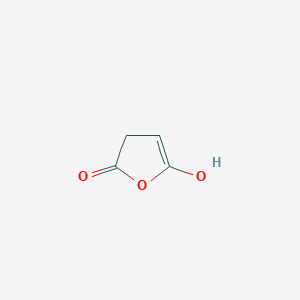
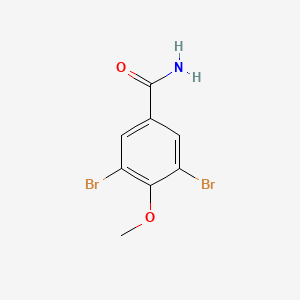
![3-Chloro-4-[methyl(2-methylphenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B14136201.png)
